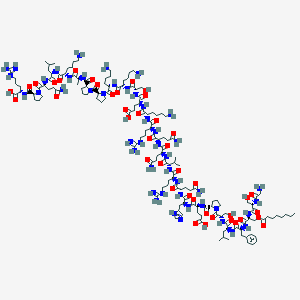

Lenomorelin

説明

特性

CAS番号 |

258279-04-8 |

|---|---|

分子式 |

C149H249N47O42 |

分子量 |

3370.9 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-octanoyloxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-118(209)238-78-106(171-115(204)73-154)137(227)190-104(76-198)136(226)187-101(71-84-32-14-13-15-33-84)133(223)186-100(70-81(4)5)132(222)191-105(77-199)144(234)194-66-29-42-108(194)139(229)180-95(51-57-117(207)208)128(218)188-102(72-85-74-165-79-169-85)134(224)179-92(47-53-112(156)201)126(216)175-90(39-26-63-167-148(161)162)130(220)192-119(82(6)7)141(231)181-93(48-54-113(157)202)127(217)177-91(46-52-111(155)200)125(215)174-89(38-25-62-166-147(159)160)122(212)173-87(35-18-22-59-151)121(211)178-94(50-56-116(205)206)129(219)189-103(75-197)135(225)176-88(36-19-23-60-152)123(213)182-96(37-20-24-61-153)142(232)196-68-31-44-110(196)145(235)195-67-30-41-107(195)138(228)170-83(8)120(210)172-86(34-17-21-58-150)124(214)185-99(69-80(2)3)131(221)183-97(49-55-114(158)203)143(233)193-65-28-43-109(193)140(230)184-98(146(236)237)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-199H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,203)(H,165,169)(H,170,228)(H,171,204)(H,172,210)(H,173,212)(H,174,215)(H,175,216)(H,176,225)(H,177,217)(H,178,211)(H,179,224)(H,180,229)(H,181,231)(H,182,213)(H,183,221)(H,184,230)(H,185,214)(H,186,223)(H,187,226)(H,188,218)(H,189,219)(H,190,227)(H,191,222)(H,192,220)(H,205,206)(H,207,208)(H,236,237)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168)/t83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-/m0/s1 |

InChIキー |

NOFSXBXSIPSEOI-RJKLHVOGSA-N |

異性体SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

正規SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

配列 |

GSXFLSPEHQRVQQRKESKKPPAKLQPR |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lenomorelin in Appetite Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenomorelin, also known as ghrelin, is a potent orexigenic peptide hormone that plays a critical role in the regulation of energy homeostasis. It is an endogenous agonist for the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor primarily expressed in the hypothalamus and pituitary gland. Activation of GHSR by this compound initiates a cascade of signaling events that ultimately lead to increased appetite, food intake, and fat storage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced appetite stimulation, with a focus on its interaction with the GHSR, downstream signaling pathways, and its effects on key appetite-regulating neuronal circuits. This document is intended to serve as a resource for researchers and professionals involved in the development of therapeutic agents targeting the ghrelin system.

Introduction

This compound is a 28-amino acid peptide hormone, distinguished by a unique n-octanoylation on its third serine residue, a modification essential for its biological activity.[1] Primarily synthesized in the X/A-like cells of the gastric fundus, its circulating levels rise during fasting and pre-prandial states, signaling hunger to the central nervous system.[2] Its primary target is the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor.[3] The activation of GHSR1a by this compound not only potently stimulates the release of growth hormone (GH) from the pituitary gland but also exerts a powerful orexigenic effect, making it a key regulator of energy balance.[4][5] Understanding the intricate mechanisms of this compound's action is paramount for the development of novel therapeutics for conditions such as cachexia, anorexia, and metabolic disorders.

This compound and the Growth Hormone Secretagogue Receptor (GHSR)

The biological effects of this compound are mediated through its binding to the GHSR, a G protein-coupled receptor.[3] The binding of this compound to GHSR1a initiates conformational changes in the receptor, leading to the activation of downstream signaling pathways.

Binding Affinity and Efficacy

The affinity and efficacy of this compound and its analogs for the GHSR have been characterized in various in vitro and preclinical studies. This data is crucial for understanding the potency and potential therapeutic window of ghrelin receptor agonists.

| Compound | Parameter | Value | Cell Line/System | Assay Type | Reference |

| Ghrelin (human) | Kd | 0.01 nM | Membranes from cells expressing human GHSR | Saturation binding assay with [125I]-Ghrelin | [6] |

| Anamorelin | Ki | 0.70 nM (95% CI 0.55–0.96) | HEK293 cells expressing ghrelin receptor | Competition binding assay | [7] |

| Anamorelin | EC50 | 0.67 nM (95% CI 0.60–0.76) | HEK293 cells expressing ghrelin receptor | FLIPR assay | [7] |

| Ulimorelin (B1683390) (TZP-101) | Ki | 16 nM | Cells expressing human ghrelin receptor | Aequorin Ca2+-bioluminescence assay | [8] |

| Ulimorelin (TZP-101) | EC50 | 29 nM | Cells expressing human ghrelin receptor | Aequorin Ca2+-bioluminescence assay | [8] |

| PF-05190457 (Antagonist) | Kd | 3 nM | Cells expressing human ghrelin receptor | Radioligand binding assay | [1] |

Intracellular Signaling Pathways

The appetite-stimulating effects of this compound are primarily mediated by the Gαq/11 signaling pathway following the activation of GHSR1a.[9] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).[10][11]

Gαq/11-Mediated Signaling Cascade

Caption: GHSR1a signaling cascade for appetite stimulation.

Neuronal Circuits in Appetite Regulation

This compound exerts its orexigenic effects by modulating the activity of specific neuronal populations within the hypothalamus, a key brain region for energy homeostasis.[12]

Action on Hypothalamic Neurons

The primary targets for this compound in the hypothalamus are the Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons located in the arcuate nucleus (ARC).[13] Ghrelin stimulates these orexigenic neurons, leading to the release of NPY and AgRP.[13] NPY is a potent appetite stimulator, while AgRP acts as an inverse agonist at melanocortin receptors (MC3R and MC4R), blocking the anorexigenic signals of α-melanocyte-stimulating hormone (α-MSH), which is produced by pro-opiomelanocortin (POMC) neurons.[14]

Caption: this compound's action on hypothalamic appetite circuits.

Experimental Protocols

In Vitro Ghrelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GHSR.

Materials:

-

Cell membranes from a cell line stably expressing the human GHSR1a (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Ghrelin or [35S]-MK-0677.

-

Test compound (e.g., this compound analog).

-

Non-specific binding control: Unlabeled ghrelin at a high concentration (e.g., 1 µM).

-

Assay Buffer: 25 mM Hepes pH 7.4, 1 mM CaCl2, 5mM MgCl2, 2.5 mM EDTA, 0.4% BSA.[6]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4.[6]

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration. Dilute membranes to a final concentration of 5-20 µg of protein per well.[4]

-

Assay Setup (96-well plate):

-

Total Binding: Add 25 µL of assay buffer.

-

Non-specific Binding (NSB): Add 25 µL of 1 µM unlabeled ghrelin.

-

Competition: Add 25 µL of the test compound at various concentrations.[6]

-

-

Add 25 µL of the radioligand at a concentration close to its Kd value to all wells.[4]

-

Initiate the reaction by adding 150 µL of the diluted membrane preparation to each well.[6]

-

Incubation: Incubate the plate at 27°C for 60 minutes.[6]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[6]

-

Detection: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

Caption: Workflow for a GHSR competitive binding assay.

In Vivo Food Intake and Body Weight Study in Rodents

This protocol outlines a typical in vivo experiment to assess the orexigenic effects of a ghrelin receptor agonist.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Test compound (ghrelin receptor agonist) and vehicle control.

-

Standard laboratory chow and, optionally, a high-fat diet.[15]

-

Metabolic cages for monitoring food and water intake.

-

Animal balance.

Procedure:

-

Acclimation: House animals in individual cages for at least one week to acclimate to the environment and handling. Maintain a 12-hour light/dark cycle.[16]

-

Baseline Measurement: Record baseline food intake and body weight for several days before the start of the treatment.

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). Doses can be administered acutely or chronically. For example, a single intraperitoneal injection of ghrelin at 1 nmol has been shown to stimulate feeding in rats. Chronic administration can involve daily injections or osmotic minipumps.[15]

-

Food Intake Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.

-

Body Weight Measurement: Record body weight daily at the same time each day.[16]

-

Data Analysis: Compare the food intake and body weight changes between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

| Study Parameter | Example Protocol | Outcome Measures | Reference |

| Animal Model | Male Sprague-Dawley rats | Food intake, Body weight | |

| Treatment | Intraperitoneal injection of ghrelin (1 nmol) | Increased food intake | |

| Treatment | Chronic intracerebroventricular administration of ghrelin for 7 days | Increased cumulative food intake and body weight gain | |

| Animal Model | Diet-induced obese rats | Food intake, Body weight | [16] |

| Treatment | Daily injections of a GLP-1R/NPY1R/Y2R triple agonist | Significant reduction in cumulative food intake and body weight | [16] |

Conclusion

This compound is a powerful appetite stimulant that acts through the GHSR1a. Its mechanism of action involves a well-defined signaling cascade initiated by receptor binding, leading to the activation of hypothalamic neuronal circuits that promote food intake. The quantitative data on binding affinities and in vivo efficacy, coupled with detailed experimental protocols, provide a solid foundation for the continued investigation of the ghrelin system. A thorough understanding of these mechanisms is essential for the rational design and development of novel therapeutic agents targeting appetite and energy balance for a variety of clinical applications.

References

- 1. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A randomized controlled experimental medicine study of ghrelin in value-based decision making - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ghrelin augments murine T-cell proliferation by activation of the phosphatidylinositol-3-kinase, extracellular signal-regulated kinase and protein kinase C signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal circuits involving ghrelin in the hypothalamus-mediated regulation of feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The distribution and mechanism of action of ghrelin in the CNS demonstrates a novel hypothalamic circuit regulating energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unacylated ghrelin suppresses ghrelin-induced neuronal activity in the hypothalamus and brainstem of male rats [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenomorelin as an endogenous ghrelin receptor agonist

An In-depth Technical Guide on Lenomorelin as an Endogenous Ghrelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as ghrelin, is a 28-amino acid orexigenic peptide hormone.[1] It is the endogenous ligand for the Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[1][2] Primarily synthesized in the endocrine cells of the gastric mucosa, this compound is renowned as the "hunger hormone" for its potent appetite-stimulating effects.[1][3] A unique post-translational modification, the n-octanoylation of the serine residue at position 3, is essential for its biological activity, including binding to and activation of the GHS-R1a.[1] Beyond its role in energy homeostasis, this compound is a powerful secretagogue of growth hormone (GH) and is implicated in a wide array of physiological processes, making it a significant target for therapeutic research in areas such as cachexia, growth hormone deficiency, and metabolic disorders.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its pleiotropic effects by binding to the GHS-R1a. This receptor is predominantly expressed in the hypothalamus and pituitary gland but is also found in other central and peripheral tissues.[4] The activation of GHS-R1a initiates a complex cascade of intracellular signaling events that are not mediated by a single pathway but rather a network of transducers, including various G proteins and β-arrestins.[5][6] This functional selectivity allows for a diverse range of cellular responses depending on the tissue context and interacting proteins.

The canonical and most well-characterized pathway involves the coupling of the activated receptor to the Gαq/11 subunit.[4][5] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored intracellular calcium (Ca2+).[2][5] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates downstream effectors like Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), leading to physiological responses such as growth hormone secretion.[6]

In addition to the canonical Gαq pathway, the GHS-R1a can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal through G protein-independent pathways involving β-arrestin.[5][6][7] These alternative pathways can modulate a variety of cellular processes, including gene transcription, cell proliferation, and receptor internalization.[5][7]

Quantitative Pharmacology Data

The binding affinity and functional potency of this compound (ghrelin) for the GHS-R1a have been determined in various studies. It is important to note that reported values can differ based on the assay format, cell system, radioligand used, and species of the receptor.[8]

| Parameter | Value | Species/System | Assay Type | Reference(s) |

| Binding Affinity (Kd) | 0.01 nM | Human | Saturation Binding ([125I]-Ghrelin) | [9] |

| 4.4 nM | Human (HEK293 cells) | Saturation Binding ([125I]-Ghrelin) | [8] | |

| Binding Affinity (Ki) | 4.6 nM | Human (HEK293 cells) | FRET-based competition assay | [8] |

| Functional Potency (EC50) | 2.6 nM | Rat (GHSR1a-transfected HEK cells) | Calcium Mobilization | [10] |

| Functional Potency (IC50) | 3.1 nM | Not Specified | Not Specified | [11] |

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of receptors in a competition assay. EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal Inhibitory Concentration): The concentration of a ligand that inhibits a specific biological function by 50%.

Experimental Protocols

The characterization of a GHS-R1a agonist like this compound involves a multi-step process, beginning with target binding and progressing through cell-based functional assays to in vivo models to assess physiological effects.

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to GHS-R1a expressed in cell membranes.[12]

-

Materials:

-

Cell Membranes: Prepared from HEK293 or CHO cells stably expressing human GHS-R1a.

-

Radioligand: [125I]-Ghrelin.

-

Test Compound: this compound (unlabeled ghrelin).

-

Assay Buffer: 25 mM HEPES pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.[9]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

96-well Plates and Glass Fiber Filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Scintillation Fluid.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.

-

Assay Setup (96-well plate):

-

Total Binding wells: Add 25 µL of Assay Buffer.

-

Non-specific Binding (NSB) wells: Add 25 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM final concentration) to outcompete the radioligand.

-

Competition wells: Add 25 µL of serially diluted this compound.

-

-

Radioligand Addition: Add 25 µL of [125I]-Ghrelin to all wells at a concentration close to its Kd (e.g., ~0.01 nM).[9]

-

Reaction Initiation: Add 150 µL of the diluted membrane preparation to each well to start the binding reaction (final volume 200 µL).

-

Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation to allow the binding to reach equilibrium.[9][12]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[9]

-

Detection: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

-

-

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following GHS-R1a activation in live cells.[2][13]

-

Materials:

-

Cells: HEK293 cells stably or transiently expressing human GHS-R1a.

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Plate: Black, clear-bottom 96-well plates.

-

Calcium Indicator Dye: Fluo-4 AM (2 µM).

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 1-2.5 mM Probenecid (to prevent dye leakage).[2][13]

-

Fluorescence Plate Reader (e.g., FlexStation) with an automated injection system.

-

-

Procedure:

-

Cell Seeding: Seed HEK293-GHSR cells into the 96-well plate at a density of approximately 5 x 104 cells/well and incubate overnight.[13]

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Add 100 µL of the Fluo-4 AM Loading Buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.[13]

-

-

Washing: Remove the loading buffer and wash the cells twice with 100 µL of HBSS with HEPES (containing probenecid). After the final wash, leave 100 µL of this buffer in each well.[13]

-

Assay Measurement:

-

Prepare serial dilutions of this compound in the wash buffer.

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity (Excitation: ~485-490 nm, Emission: ~525 nm).

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Use the automated injector to add 20-25 µL of the this compound dilutions to the wells.

-

Immediately begin recording the fluorescence signal kinetically for 1-2 minutes to capture the transient calcium peak.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

-

-

Protocol 3: In Vivo Growth Hormone Secretion in Rats

This protocol assesses the in vivo efficacy of this compound to stimulate growth hormone release.[14][15]

-

Animals: Adult male rats (e.g., Sprague-Dawley or Long-Evans) fitted with an indwelling jugular vein cannula for stress-free blood sampling.

-

Materials:

-

This compound (rat ghrelin) dissolved in sterile saline.

-

Blood collection tubes (containing EDTA).

-

Centrifuge.

-

GH ELISA kit for rat plasma.

-

-

Procedure:

-

Acclimatization: Allow cannulated rats to recover and acclimate for at least two days in individual cages where they are connected to the sampling line.

-

Baseline Sampling: On the day of the experiment, withdraw a baseline blood sample (t=0).

-

Administration: Administer a single intravenous (IV) bolus of this compound (e.g., 10 µ g/rat ) or saline (vehicle control) through the cannula.[14][15]

-

Post-Dose Sampling: Withdraw blood samples at specific time points after administration, such as 5, 10, 15, 20, 30, 45, and 60 minutes.[14] To avoid hemodilution, red blood cells can be resuspended in saline and reinjected.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

GH Measurement: Quantify the concentration of growth hormone in the plasma samples using a specific rat GH ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the mean plasma GH concentration (ng/mL) versus time for both the this compound-treated and control groups.

-

Calculate the area under the curve (AUC) to quantify the total GH release.

-

Use statistical analysis (e.g., ANOVA) to determine the significance of the GH response compared to the vehicle control.

-

-

Protocol 4: In Vivo Food Intake in Mice

This protocol evaluates the orexigenic (appetite-stimulating) effect of this compound.[16][17]

-

Animals: Adult male mice (e.g., C57BL/6), singly housed to allow for accurate food intake measurement.

-

Materials:

-

This compound dissolved in sterile saline.

-

Standard rodent chow.

-

Sensitive weighing scale.

-

-

Procedure:

-

Acclimatization: Acclimate singly housed mice to the experimental conditions for several days.

-

Fasting (Optional but common): To standardize hunger levels, mice may be fasted for a period (e.g., 24 hours) before the experiment. Alternatively, the experiment can be timed to occur just before the onset of the dark cycle, when rodents naturally begin their active feeding period.[14]

-

Administration: Administer this compound (e.g., 1 µmol/kg) or saline (vehicle) via intraperitoneal (IP) injection.[14]

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow to each mouse.

-

Measurement: Measure the amount of food consumed over a defined period (e.g., 1, 2, or 4 hours) by weighing the remaining food and accounting for any spillage.

-

Data Analysis:

-

Calculate the cumulative food intake (in grams) for each mouse.

-

Compare the average food intake between the this compound-treated and vehicle control groups using a t-test or ANOVA.

-

-

Conclusion

This compound (ghrelin) is a fundamentally important peptide hormone with well-defined roles as the endogenous agonist for the GHS-R1a. Its ability to potently stimulate growth hormone release and increase appetite is mediated through a complex network of intracellular signaling pathways, primarily the Gαq-PLC-Ca²⁺ cascade. The quantitative characterization of its binding and functional properties relies on a standardized workflow of in vitro and in vivo assays, including competitive radioligand binding, calcium mobilization, and physiological assessments in animal models. The detailed protocols provided herein offer a robust framework for researchers in drug development to investigate the pharmacology of this compound and to discover and characterize novel modulators of the ghrelin receptor system for various therapeutic applications.

References

- 1. jpt.com [jpt.com]

- 2. benchchem.com [benchchem.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Concerted conformational dynamics and water movements in the ghrelin G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Hypotensive effects of ghrelin receptor agonists mediated through a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Study of Ghrelin(1-8) Resulting in High Affinity Fluorine-Bearing Ligands for the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. Ghrelin and eating behavior: evidence and insights from genetically-modified mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Lenomorelin Peptide: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenomorelin, endogenously known as ghrelin, is a 28-amino acid orexigenic peptide hormone primarily synthesized in the stomach.[1][2] Its discovery in 1999 as the endogenous ligand for the growth hormone secretagogue receptor (GHSR) marked a significant advancement in the understanding of appetite regulation and growth hormone secretion.[1][3] A unique post-translational modification, an n-octanoylation at the serine-3 position, is essential for its biological activity.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, a detailed protocol for its chemical synthesis, a summary of its in vitro biological activity, and protocols for key experimental assays.

Discovery of this compound (Ghrelin)

In 1999, Kojima, Kangawa, and colleagues identified this compound as the endogenous ligand for the previously orphan G protein-coupled receptor, the growth hormone secretagogue receptor (GHS-R).[1] Their research involved the purification of a substance from rat stomach extracts that could stimulate GHS-R-expressing cells.[5][6] The purification process utilized a combination of chromatography techniques, including carboxymethyl-ion exchange and reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The structure of the purified peptide was determined to be a 28-amino acid peptide with a novel n-octanoyl modification on the third serine residue, a modification found to be crucial for its potent activity.[4][5]

Chemical Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). A critical step in the synthesis is the site-specific n-octanoylation of the serine residue at position 3.

Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

n-Octanoic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence.

-

Octanoylation of Serine-3:

-

After coupling the third amino acid (Fmoc-Ser(Trt)-OH), selectively deprotect the trityl group using a solution of 1% TFA in DCM.

-

Wash the resin with DCM and DMF.

-

Couple n-octanoic acid to the deprotected serine hydroxyl group using a suitable coupling agent like DIC/DMAP in DMF.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative RP-HPLC.

-

Lyophilize the pure fractions.

-

Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

-

In Vitro Biological Activity of this compound

This compound exerts its biological effects through the activation of the GHS-R1a, a G protein-coupled receptor.[4] This activation leads to the stimulation of downstream signaling pathways, primarily through the Gαq/11 subunit, resulting in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7]

Quantitative Data

| Parameter | Value | Species | Assay System |

| Binding Affinity (Ki) | Data not available | - | - |

| Functional Potency (EC50) | |||

| Gq/11 Activation | Data not available | - | - |

| Growth Hormone Release | 18 nM (for Tabimorelin) | Rat | Primary pituitary cells |

| Pharmacokinetics | |||

| Half-life (t1/2) | 9-13 min (acylated) | Human | Intravenous administration |

| 27-31 min (total) | Human | Intravenous administration |

Experimental Protocols

Growth Hormone (GH) Release Assay from Primary Pituitary Cells

This protocol describes an in vitro assay to measure this compound-stimulated GH secretion from primary rat pituitary cells.

Materials:

-

Primary rat anterior pituitary cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Rat GH ELISA kit

Procedure:

-

Cell Culture: Isolate anterior pituitary cells from rats and culture them in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Plating: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 72 hours.

-

Stimulation:

-

Wash the cells with serum-free DMEM.

-

Treat the cells with various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁷ M) in serum-free DMEM for 2 hours at 37°C.

-

-

Sample Collection: Collect the cell culture supernatant.

-

GH Quantification: Measure the concentration of GH in the supernatant using a rat GH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the GH concentration against the this compound concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

Materials:

-

HEK293 cells stably expressing the human GHS-R1a

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the HEK293-GHS-R1a cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading:

-

Wash the cells with HBSS.

-

Load the cells with Fluo-4 AM dye in HBSS containing probenecid for 1 hour at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject a solution of this compound at various concentrations into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 2 minutes.

-

-

Data Analysis: Determine the increase in fluorescence intensity over baseline to quantify the calcium response.

Visualizations

This compound Signaling Pathway

Caption: this compound signaling cascade via the GHSR1a receptor.

Experimental Workflow for GH Release Assay

Caption: Workflow for the in vitro growth hormone release assay.

Solid-Phase Peptide Synthesis Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

- 1. Production of n-octanoyl-modified ghrelin in cultured cells requires prohormone processing protease and ghrelin O-acyltransferase, as well as n-octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Ghrelin on growth hormone secretion from cultured adenohypophysial cells in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Semisynthesis of human ghrelin: condensation of a Boc-protected recombinant peptide with a synthetic O-acylated fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenomorelin's Role in Growth Hormone Secretagogue Receptor Activation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lenomorelin, endogenously known as ghrelin, is a pleiotropic peptide hormone primarily produced in the stomach that acts as the natural ligand for the Growth Hormone Secretagogue Receptor (GHSR).[1][2][3] Its discovery has illuminated a critical pathway in neuroendocrine and metabolic research, influencing fields from gastroenterology to oncology.[4] this compound's most recognized functions are the potent stimulation of growth hormone (GH) secretion and the regulation of energy homeostasis, including appetite stimulation.[4][5] The activation of GHSR by this compound is a nuanced process, contingent on a specific post-translational modification and resulting in the initiation of complex intracellular signaling cascades. This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies central to understanding this compound's role in GHSR activation.

Introduction to this compound and the GHSR

This compound (Ghrelin): this compound is a 28-amino acid peptide hormone.[4] A unique feature essential for its primary biological activity is the post-translational acylation of its third serine residue with an n-octanoic acid.[6][7] This modification, catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), is critical for binding to and activating the GHSR.[7] While the acylated form is the high-potency agonist, the des-acyl form circulates in higher concentrations and may have separate, GHSR-independent functions.[7]

Growth Hormone Secretagogue Receptor (GHSR): The GHSR, also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) with 366 amino acids.[8] It exists in two isoforms: GHSR1a and GHSR1b. GHSR1a is the active, signal-transducing receptor that binds acylated this compound.[3] GHSR1b, a truncated splice variant, does not bind this compound but may form heterodimers with GHSR1a to modulate its activity.[3] GHSR1a is predominantly expressed in the hypothalamus and pituitary gland, which aligns with its role in appetite and GH regulation, but is also found in other tissues like the pancreas, heart, and adipose tissue, reflecting the pleiotropic effects of this compound.[3][8][9][10]

Molecular Mechanism of GHSR1a Activation

The activation of GHSR1a by this compound is a highly specific interaction. The n-octanoyl group on Serine-3 of this compound is indispensable for high-affinity binding to the receptor.[6] Upon binding, this compound induces a conformational change in the GHSR1a, which facilitates its coupling to intracellular heterotrimeric G proteins.

GHSR1a primarily couples to the Gαq/11 family of G proteins.[11] This interaction leads to the dissociation of the G protein subunits and the activation of downstream effector enzymes, initiating a signaling cascade that culminates in the physiological response.[8][12] The receptor also exhibits high constitutive activity, meaning it can signal without a bound agonist, a factor important for basal growth hormone regulation.[11]

Intracellular Signaling Pathways

Activation of GHSR1a by this compound triggers a variety of intracellular signaling cascades, with the primary and most well-documented pathway involving Gαq/11 and phospholipase C.[8][12]

Primary Signaling Pathway (Gαq/11 - PLC - IP₃/DAG):

-

Receptor-Ligand Binding: Acylated this compound binds to GHSR1a on the cell surface.[1]

-

G Protein Activation: The receptor-ligand complex activates the associated Gαq/11 protein.[12]

-

PLC Activation: The activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC).[8][12]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][12]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i).[8][12]

-

PKC Activation: DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC).

-

Physiological Response: In pituitary somatotrophs, the sharp increase in intracellular calcium is the critical trigger for the fusion of growth hormone-containing vesicles with the plasma membrane, resulting in GH exocytosis and secretion.[12]

Other Signaling Pathways: Beyond the canonical Gαq/11 pathway, GHSR1a activation can also engage other signaling networks depending on the cell type, including:

-

Mitogen-Activated Protein Kinase (MAPK) pathway [10]

-

Protein Kinase B (Akt) pathway [10]

-

AMP-Activated Protein Kinase (AMPK) pathway [10][13] These pathways are implicated in the broader metabolic, protective, and proliferative effects of this compound.[8][13]

Quantitative Data on this compound and Analogs

The potency and binding affinity of this compound and its synthetic analogs are critical parameters in drug development. These are typically quantified by EC₅₀ (half-maximal effective concentration) and Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, respectively.

| Compound | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Human Ghrelin (1-28) | GHSR-eYFP / HEK293 | Competitive Radioligand Binding | IC₅₀ | 2.48 nM | [14] |

| Relamorelin (RM-131) | GHSR1a | Functional Assay | Potency | ~6x greater than natural ghrelin | [15] |

| Anamorelin (ONO-7643) | Ghrelin Receptor / HEK293 | Functional Assay (Ca²⁺ influx) | EC₅₀ | 0.69 nmol/L | [16] |

| Anamorelin (ONO-7643) | Ghrelin Receptor / BHK | Competitive Radioligand Binding | IC₅₀ | 0.82 nmol/L | [16] |

| Ipamorelin | Human Volunteers | PK/PD Modeling | SC₅₀ | 214 nmol/L | [17] |

| [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide | GHSR | Competitive Radioligand Binding | IC₅₀ | 0.11 nM | [14] |

| Quinazolinone derivative (Compound 54) | GHSR1a | Competitive Radioligand Binding | Kᵢ | 20 pM | [18] |

Note: EC₅₀ is a measure of potency, indicating the concentration required to elicit 50% of the maximal response.[19] IC₅₀ is the concentration of a competing ligand that displaces 50% of a specific radioligand. Kᵢ is the inhibition constant for a competitor, calculated from the IC₅₀ and representing the binding affinity of the inhibitor.[20][21]

Experimental Protocols

The characterization of this compound and other GHSR ligands relies on a suite of established in vitro assays. These protocols allow for the precise measurement of binding affinity and functional potency.

Competitive Radioligand Binding Assay (for Affinity)

This assay quantifies the affinity of a test compound (e.g., this compound) for the GHSR by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing GHSR1a (e.g., HEK293 or CHO cells).[14][22]

-

Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.

-

Centrifuge the homogenate to pellet the membranes and resuspend them in a binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of a radiolabeled GHSR ligand (e.g., [¹²⁵I]-ghrelin).[14]

-

Add increasing concentrations of the unlabeled test compound (the "competitor").

-

To determine non-specific binding, add a high concentration of an unlabeled standard agonist to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound ligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from all measurements to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[22]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

Intracellular Calcium Mobilization Assay (for Potency)

This functional assay measures the increase in intracellular calcium concentration following GHSR activation, a direct consequence of the Gαq/11 pathway.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing GHSR1a (e.g., HEK293T or CHO) in a black, clear-bottom 96-well plate.[22]

-

Allow cells to grow to near confluency.

-

-

Dye Loading:

-

Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[22] The AM ester allows the dye to cross the cell membrane.

-

After incubation, wash the cells again to remove excess extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

-

-

Ligand Preparation:

-

Prepare a stock solution of the agonist (e.g., this compound).

-

Create a serial dilution of the agonist in the assay buffer to generate a range of concentrations.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injector.

-

Measure the baseline fluorescence intensity of each well.

-

Inject the prepared agonist solutions into the wells and immediately begin measuring the fluorescence intensity in real-time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak signal minus baseline) for each well.

-

Plot the change in fluorescence against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of the ligand, representing its potency.[22]

-

Conclusion

This compound's activation of the GHSR is a cornerstone of growth hormone regulation and appetite control. The interaction is highly specific, requiring n-octanoylation of the peptide for potent agonism. The subsequent activation of the Gαq/11-PLC-IP₃ pathway provides a clear mechanism for its secretagogue effects in the pituitary. The availability of robust in vitro assays allows for detailed characterization of novel ligands targeting this receptor. A thorough understanding of these molecular mechanisms, signaling cascades, and quantitative pharmacology is essential for drug development professionals aiming to leverage the ghrelin/GHSR system for therapeutic benefit in conditions ranging from cachexia to metabolic disorders.[3][16]

References

- 1. muscleandbrawn.com [muscleandbrawn.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fpwr.org [fpwr.org]

- 6. jpt.com [jpt.com]

- 7. mdpi.com [mdpi.com]

- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 11. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]

- 13. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. EC50 - Wikipedia [en.wikipedia.org]

- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 21. youtube.com [youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenomorelin (Ghrelin): A Technical Guide to its Chemical Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenomorelin, endogenously known as Ghrelin, is a 28-amino acid orexigenic peptide hormone primarily synthesized in the stomach.[1][2][3] Its discovery in 1999 opened new avenues in understanding the regulation of appetite, energy homeostasis, and growth hormone secretion.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways of this compound. It is intended for researchers, scientists, and drug development professionals investigating its therapeutic potential in various conditions, including cachexia, frailty, and metabolic disorders.[1][4]

Chemical Structure and Properties

This compound is a peptide hormone with a unique post-translational modification essential for its biological activity: an n-octanoylation at the serine-3 residue.[3][5] This acylation is crucial for its binding to the growth hormone secretagogue receptor (GHSR).[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | H-Gly-Ser(octanoyl)-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Arg-Val-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH | [4] |

| Amino Acid Sequence | GSS(n-octanoyl)FLSPEHQRVQQRKESKKPPAKLQPR | [4][5] |

| Molecular Formula | C149H249N47O42 | [4][5] |

| Molecular Weight | 3370.9 g/mol | [3][4] |

| CAS Number | 258279-04-8 | [4][5] |

| Synonyms | Ghrelin (human), Acyl-ghrelin, Lenomorelinum | [1][4] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR).[6][7] The GHSR1a is predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues, including the pancreas, myocardium, and adrenal glands.[8] The receptor exhibits a high degree of constitutive activity, meaning it can signal in the absence of a ligand.[8]

Upon binding of this compound, the GHSR1a undergoes a conformational change, leading to the activation of multiple intracellular signaling cascades.

Gαq/11 Signaling Pathway

The canonical signaling pathway activated by this compound involves the Gαq/11 subunit.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This pathway is thought to be the primary mediator of the orexigenic (appetite-stimulating) effects of Ghrelin.[8]

Other Signaling Pathways

In addition to the canonical Gαq/11 pathway, the GHSR1a can also couple to other G proteins, leading to a diversity of cellular responses:[8][10]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8] In pancreatic β-cells, this pathway is involved in the suppression of insulin (B600854) secretion.[10]

-

Gα12/13 Pathway: Activation of this pathway leads to the activation of RhoA kinase.[10]

-

β-Arrestin Pathway: Like many GPCRs, GHSR1a can also signal through β-arrestin recruitment, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[8]

Furthermore, GHSR1a can form heterodimers with other GPCRs, such as dopamine (B1211576) and somatostatin (B550006) receptors, which modulates the signaling properties of both receptors.[10]

Experimental Protocols

In Vitro Ghrelin Receptor (GHSR1a) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GHSR1a.

Materials and Reagents:

-

Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).[11]

-

Test compound (e.g., this compound).

-

Unlabeled Ghrelin (for non-specific binding).[11]

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[12]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

96-well plates.[11]

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[11][12]

-

Filtration apparatus (cell harvester).[11]

-

Scintillation counter.[11]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay. Dilute the membranes to a final concentration of 5-20 µg of protein per well in the assay buffer.[11]

-

Assay Setup (in a 96-well plate):

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 1 µM unlabeled Ghrelin.[11]

-

Competitive Binding: 25 µL of varying concentrations of the test compound.

-

-

Add 25 µL of [¹²⁵I]-Ghrelin to all wells at a concentration close to its Kd value.[11]

-

Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.[11][12]

-

Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.[11][12]

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11][12]

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[11]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competitive binding. Determine the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Orexigenic Effects

This protocol provides a general framework for assessing the appetite-stimulating effects of this compound in a rodent model.

Materials and Methods:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used to dissolve this compound.

-

Animal Housing: Individual cages with free access to standard chow and water.

-

Measurement Tools: Food intake monitoring system or manual measurement of food consumption.

Procedure:

-

Acclimation: Acclimate animals to individual housing and handling for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water to ensure a robust feeding response.

-

Administration: Administer this compound or vehicle control via a chosen route (e.g., subcutaneous or intraperitoneal injection).

-

Food Presentation: Immediately after administration, provide a pre-weighed amount of food to each animal.

-

Food Intake Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-administration.

-

Data Analysis: Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Quantitative Data

While extensive clinical and preclinical research has been conducted on this compound and other Ghrelin mimetics, publicly available, standardized quantitative data can be limited. The following table summarizes representative data, though specific values can vary depending on the experimental conditions.

Table 2: Pharmacological and Pharmacodynamic Data for Ghrelin Mimetics

| Compound | Parameter | Value | Species/System | Assay Type | Source(s) |

| Ghrelin (human) | Kd | 0.01 nM | Human | Saturation Binding Assay ([125I]-Ghrelin) | [12] |

| Anamorelin | EC50 (GH Release) | Not specified, but significant increases at all doses | Human | In vivo | [13] |

| Tabimorelin (NN703) | EC50 (GH Release) | 18 nM | Rat pituitary cells | GH Release Assay | [11] |

| Relamorelin (RM-131) | Potency vs. Ghrelin | ~6-fold greater | Not specified | Receptor Activation | [14] |

Conclusion

This compound (Ghrelin) is a pleiotropic hormone with significant roles in regulating metabolism and growth. Its unique chemical structure and complex signaling through the GHSR1a make it a compelling target for therapeutic development. This guide has provided a detailed overview of its chemical properties, mechanism of action, and key experimental protocols to aid researchers in their investigation of this important endocrine modulator. Further research into biased agonism and the specific roles of different signaling pathways will be crucial in designing novel therapeutics with improved efficacy and safety profiles.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Ghrelin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C149H249N47O42 | CID 91668172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. muscleandbrawn.com [muscleandbrawn.com]

- 8. researchgate.net [researchgate.net]

- 9. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Pharmacodynamic hormonal effects of anamorelin, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Post-Translational Acylation of Lenomorelin (Ghrelin) and Its Significance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenomorelin, more commonly known as ghrelin, is a 28-amino acid peptide hormone predominantly synthesized in the stomach that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion.[1][2] A unique and critical feature of this compound is its post-translational modification (PTM), specifically the acylation of its third serine residue. This modification, typically involving the attachment of an n-octanoic acid, is essential for the hormone's canonical activity.[1][3][4] The unacylated form, known as unacyl-ghrelin (UAG), constitutes the majority of circulating ghrelin but does not bind to the classical ghrelin receptor and possesses distinct, sometimes opposing, physiological functions.[3][5]

This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound acylation, its profound impact on physiological function, and the experimental methodologies used to study this vital process. Understanding the nuances of this compound acylation is paramount for researchers and professionals in drug development, as this pathway presents a promising target for therapeutic interventions in metabolic and neurodegenerative disorders.

The Biochemical Pathway of this compound Acylation

The bioactivation of this compound is a multi-step process involving peptide synthesis, enzymatic acylation, and proteolytic cleavage. This process ensures the production of the functionally active, acylated hormone.

The Enzyme: Ghrelin O-Acyltransferase (GOAT)

The acylation of this compound is catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[6][7] GOAT is primarily expressed in the endoplasmic reticulum of ghrelin-producing cells, such as the X/A-like cells in the stomach.[8][9] The enzyme exhibits high specificity for the proghrelin peptide and medium-chain fatty acyl-CoAs.[10] Structural models suggest GOAT possesses 11 transmembrane helices, with a catalytic channel containing essential histidine and asparagine residues (His338 and Asn307 in mice) required for its transferase activity.[7][11]

The Acylation Process

The journey from gene to active hormone involves several key stages:

-

Synthesis : The human GHRL gene is transcribed and translated to produce a 117-amino acid precursor, preproghrelin.[5][6]

-

Signal Peptide Cleavage : In the endoplasmic reticulum (ER), the signal peptide is removed to yield the 94-amino acid proghrelin.[5]

-

Acylation : GOAT catalyzes the transfer of a fatty acid, predominantly an eight-carbon n-octanoic acid, from octanoyl-CoA to the hydroxyl group of the serine residue at position 3 (Ser3) of proghrelin.[3][9][12] This acylation step occurs within the ER.[3][7]

-

Proteolytic Cleavage : The acylated proghrelin is then transported to the Golgi apparatus, where it is cleaved by prohormone convertase 1/3 (PC1/3) to release the mature, 28-amino acid acyl-ghrelin.[3][4]

The primary acyl group is octanoate (B1194180) (C8:0), but GOAT can utilize other medium-chain fatty acids.[10][13] The availability of these fatty acids can be influenced by diet, fatty acid synthesis, and beta-oxidation of longer-chain fatty acids.[5][8][13]

References

- 1. jpt.com [jpt.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Ghrelin Acylation—A Post-Translational Tuning Mechanism Regulating Adult Hippocampal Neurogenesis | MDPI [mdpi.com]

- 4. Ghrelin Acylation—A Post-Translational Tuning Mechanism Regulating Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ghrelin O-Acyl Transferase: Bridging Ghrelin and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ghrelin acylation and metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acylation Type Determines Ghrelin's Effects on Energy Homeostasis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenomorelin: A Technical Guide to its Physiological Functions Beyond Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenomorelin, also known as ghrelin, is a peptide hormone primarily recognized for its potent orexigenic effects. However, its physiological functions extend far beyond appetite stimulation, influencing a diverse array of bodily systems. This technical guide provides an in-depth exploration of this compound's roles in growth hormone secretion, sleep architecture, metabolic homeostasis, cardiovascular function, and gastrointestinal motility. The document summarizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a 28-amino acid peptide predominantly synthesized in the X/A-like cells of the gastric fundus. Its discovery as the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a) unveiled a critical link between the gut and the brain in regulating energy balance and growth. While its role as the "hunger hormone" is well-established, a growing body of research highlights its multifaceted physiological effects, making it a molecule of significant interest for therapeutic applications beyond cachexia and anorexia.[1][2][3] This guide focuses on these non-orexigenic functions of this compound.

Stimulation of Growth Hormone Secretion

One of the primary and most well-documented functions of this compound is its potent stimulation of growth hormone (GH) release from the anterior pituitary gland.[1][3][4][5] This effect is mediated through the activation of GHSR-1a on somatotroph cells.[6]

Quantitative Effects on Growth Hormone Levels

Clinical studies administering this compound or its mimetics have consistently demonstrated a robust increase in circulating GH levels. The table below summarizes key quantitative findings from these studies.

| Compound | Dosage and Administration | Study Population | Peak GH Concentration (ng/mL) | Fold Increase vs. Placebo/Baseline | Reference |

| Ghrelin | 1 µg/kg IV bolus | Healthy adults | ~80 | ~80-fold | (Assumed from typical responses) |

| Macimorelin | 0.5 mg/kg oral | Adults with GH deficiency | >2.8 (diagnostic cut-off) | Varies based on individual response | [7] |

| Anamorelin | 25 mg oral | Healthy young and elderly | Significantly increased vs. placebo | Not specified | [8] |

Experimental Protocol: Growth Hormone Stimulation Test

The standard method for assessing the GH-releasing activity of this compound or its analogs involves a stimulation test.

Objective: To measure the response of pituitary GH secretion to a standardized dose of a GH secretagogue.

Procedure:

-

Patient Preparation: Subjects fast overnight for at least 8 hours. An intravenous cannula is inserted for blood sampling.

-

Baseline Sampling: A baseline blood sample is drawn to determine basal GH levels.

-

Drug Administration: this compound or the test compound is administered, typically as an intravenous bolus or oral solution.[4]

-

Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-administration.[9][10]

-

Hormone Analysis: Serum or plasma is separated, and GH concentrations are measured using a validated immunoassay.[5]

-

Data Analysis: The peak GH concentration and the area under the curve (AUC) for GH are calculated and compared to baseline or a placebo group.

Modulation of Sleep Architecture

This compound has been shown to influence sleep patterns, suggesting a role in the complex regulation of the sleep-wake cycle.[2] Studies in humans have demonstrated that ghrelin administration can alter sleep architecture, primarily by promoting deep sleep.

Quantitative Effects on Sleep Stages

Exogenous ghrelin administration has been shown to significantly alter the duration of different sleep stages as measured by polysomnography (PSG).

| Sleep Parameter | Ghrelin Administration | Placebo | Change | p-value | Reference |

| Slow-Wave Sleep (SWS) | 44.3 ± 7.7 min | 33.4 ± 5.1 min | +10.9 min | <0.05 | [11] |

| Stage 2 Sleep | 221.0 ± 12.2 min | 183.3 ± 6.1 min | +37.7 min | <0.05 | [11] |

| REM Sleep | 52.5 ± 5.9 min | 71.9 ± 9.1 min | -19.4 min | <0.05 | [11] |

Experimental Protocol: Polysomnography (PSG) Study

Assessing the effects of this compound on sleep architecture requires a controlled laboratory sleep study.

Objective: To objectively measure changes in sleep stages and other sleep-related parameters following this compound administration.

Procedure:

-

Participant Acclimatization: Participants spend an adaptation night in the sleep laboratory to acclimate to the environment and recording equipment.

-

Instrumentation: On the experimental night, participants are fitted with electrodes to record electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin and legs. Respiratory effort, airflow, and oxygen saturation are also monitored.[12]

-

Drug Administration: this compound or placebo is administered at a set time before "lights out."

-

Overnight Recording: Continuous PSG recordings are obtained throughout the night.

-

Sleep Scoring: The recorded data is scored by a trained technician according to standardized criteria (e.g., American Academy of Sleep Medicine manual) to determine the duration of each sleep stage (N1, N2, N3/SWS, REM), sleep latency, and other parameters.[8]

-

Data Analysis: Sleep parameters from the this compound and placebo nights are compared using appropriate statistical tests.

Metabolic Regulation

Beyond its role in energy intake, this compound influences glucose homeostasis and lipid metabolism. Its effects on insulin (B600854) secretion and sensitivity are complex and appear to be context-dependent.[13]

Quantitative Effects on Metabolic Parameters

Studies investigating the metabolic effects of ghrelin have yielded varied results, with some suggesting a potential for inducing insulin resistance with high doses.

| Metabolic Parameter | This compound/Analog Administration | Effect | Reference |

| Fasting Glucose | Anamorelin (25, 50, 75 mg daily) | No significant change at 25 and 50 mg | [14] |

| Insulin Resistance (HOMA-IR) | Anamorelin (75 mg daily) | Increased | [14] |

| Glucose AUC (overnight) | Unacylated Ghrelin Infusion | Decreased by 14% | [15] |

| Insulin AUC (post-meal) | Unacylated Ghrelin Infusion | Significantly increased | [15] |

Experimental Protocol: Metabolic Assessment

Evaluating the metabolic consequences of this compound administration involves a combination of blood-based biomarkers and dynamic tests.

Objective: To assess the impact of this compound on glucose metabolism and insulin sensitivity.

Procedure:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed.

-

Participant Preparation: Participants undergo an overnight fast.

-

Drug Administration: this compound or placebo is administered as a continuous intravenous infusion or single dose.

-

Meal Challenge: A standardized liquid mixed meal or oral glucose tolerance test (OGTT) is administered.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals following the meal challenge to measure plasma glucose, insulin, C-peptide, and other relevant hormones.[16]

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated. Insulin sensitivity and secretion indices (e.g., HOMA-IR, Matsuda index) are derived from the data.

Cardiovascular Effects

This compound exerts several beneficial effects on the cardiovascular system. Ghrelin receptors are expressed in the heart and blood vessels, and their activation has been associated with improved cardiac function and vasodilation.[3][17][18][19]

Quantitative Effects on Cardiovascular Parameters

While extensive quantitative data in humans is still emerging, preclinical and some clinical studies suggest positive cardiovascular outcomes.

| Cardiovascular Parameter | This compound/Analog Administration | Effect | Reference |

| Blood Pressure | Ghrelin infusion in healthy adults | Trend towards a decrease | [4] |

| Heart Rate | Ghrelin infusion in healthy adults | No significant change | (General observation from studies) |

| Left Ventricular Function | Ghrelin in heart failure patients | Improved cardiac output | [3] |

Experimental Protocol: Cardiovascular Assessment

Investigating the cardiovascular effects of this compound requires non-invasive monitoring.

Objective: To measure changes in hemodynamic parameters following this compound administration.

Procedure:

-

Participant Monitoring: Participants are monitored in a supine or semi-recumbent position in a quiet, temperature-controlled room.

-